molecular formula C9H8F4O2 B1446887 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol CAS No. 1373921-03-9

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B1446887
CAS No.: 1373921-03-9
M. Wt: 224.15 g/mol
InChI Key: ZWHWVTLVMXSITQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H8F4O2. This compound is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzyl alcohol structure. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol has several scientific research applications:

Safety and Hazards

The safety information available indicates that “2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-5-chlorobenzyl alcohol with trifluoromethylating agents under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding benzyl ether using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol[][3].

Major Products Formed

    Oxidation: 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde or 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid.

    Reduction: 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl ether.

    Substitution: Various substituted derivatives depending on the nucleophile used[][3].

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol is primarily influenced by its ability to interact with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to specific enzymes and receptors. The trifluoromethyl group can also modulate the electronic properties of the molecule, influencing its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar structure but lacks the methoxy group.

    2-Fluoro-5-(trifluoromethyl)benzyl alcohol: Similar structure but lacks the methoxy group.

    3-Fluoro-5-methoxybenzyl alcohol: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol is unique due to the simultaneous presence of fluorine, methoxy, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHWVTLVMXSITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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